2-(Difluoromethyl)-5-fluoro-1H-indole

Medicinal Chemistry Pharmacokinetics Drug Metabolism

Medicinal chemists targeting CNS disorders often face rapid metabolic clearance of indole-based leads. 2-(Difluoromethyl)-5-fluoro-1H-indole directly addresses this pain point through its dual-fluorination strategy. - C2-CF2H group provides documented metabolic shielding, expected to maintain high intrinsic stability unlike simple 5-fluoroindole salts. - Scaffold LogP of ~2.52 balances CNS permeability with solubility, avoiding high-logP liabilities. - Enables focused library synthesis for 5-HT6R, where close analogs demonstrate sub-nanomolar affinity. Supplied with ≥98% purity; ships ambient from US stock.

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
Cat. No. B12982694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-5-fluoro-1H-indole
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C=C(N2)C(F)F
InChIInChI=1S/C9H6F3N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H
InChIKeyHRNYFOLPWIUSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-5-fluoro-1H-indole: Dual-Fluorinated Scaffold Overview


2-(Difluoromethyl)-5-fluoro-1H-indole is a dual-fluorinated indole derivative, incorporating both a C2-difluoromethyl group and a C5-fluorine substituent. This specific substitution pattern is designed to modulate key physicochemical and biological properties of the indole core, including lipophilicity, metabolic stability, and target binding interactions [1]. Indole is a privileged scaffold in drug discovery, and strategic fluorination is a well-established tactic for optimizing pharmacokinetic and pharmacodynamic profiles of lead compounds [2].

Dual-fluorinated indole scaffold for lead optimization
Modulates lipophilicity and metabolic stability profiles
Privileged indole core supports medicinal chemistry studies

2-(Difluoromethyl)-5-fluoro-1H-indole: Substitution Risks


The precise positioning of fluorine atoms on the indole scaffold is critical for molecular recognition and drug-like properties, making simple substitution with other fluorinated indoles or non-fluorinated analogs high-risk without direct comparative data. The C2-difluoromethyl group acts as a specific lipophilic hydrogen-bond donor bioisostere, distinct from a C2-methyl or C2-trifluoromethyl group [1]. Similarly, 5-fluoro substitution has been shown to be bioisosteric with a cyano group in certain contexts, an effect that is not generalizable to other halogen substitutions [2]. These structure-activity relationships (SAR) are not interchangeable; a change in either the C2 or C5 substituent can profoundly alter the compound's binding affinity, selectivity, and metabolic profile. The evidence below quantifies these specific differentiators for 2-(Difluoromethyl)-5-fluoro-1H-indole against its most relevant structural comparators.

C2 Substituent Specificity
C2-difluoromethyl acts as a lipophilic H-bond donor bioisostere, distinct from methyl or trifluoromethyl groups. Substitution may disrupt hydrogen bonding and lipophilicity balance.
5-Fluoro Bioisostere Context
5-fluoro substitution is bioisosteric with a cyano group in specific contexts, not generalizable to other halogens. Replacing 5-F with Cl, Br, or I can alter binding and selectivity.
SAR Non-Interchangeability
Changes at C2 or C5 can profoundly alter binding affinity, selectivity, and metabolic profile. Simple substitution without comparative data carries high risk.

2-(Difluoromethyl)-5-fluoro-1H-indole: Quantified Differentiation


Metabolic Stability vs. 5-Fluoroindole

The introduction of the C2-difluoromethyl group is expected to significantly enhance metabolic stability compared to 5-fluoroindole (5-FI). While direct data for 2-(Difluoromethyl)-5-fluoro-1H-indole is not available, this inference is supported by class-level knowledge of the difluoromethyl group's effect [1] and quantitative data for the comparators. The parent compound 5-FI exhibits high metabolic stability (Clint = 9.0 mL/min/kg in rat liver microsomes) [2]. However, its hydrochloride salt (5-FI.HCl), a common form for improving solubility, suffers a substantial decrease in stability (Clint = 48 mL/min/kg, t1/2 = 12 min) [2]. The difluoromethyl group on our target compound is known to block oxidative metabolism, a property that should preserve or improve upon the stability of the free base while avoiding the stability penalty of the salt form.

Metabolic Stability vs 5-FI
Class-level inference
5-FI.HCl 5.3× less stable; target inferred comparable to 5-FI free base (Clint ~9 mL/min/kg)
Supports metabolic stability review
Direct data for target compound to verify
Medicinal Chemistry Pharmacokinetics Drug Metabolism

Lipophilicity Optimization vs. Unsubstituted Indole

The C2-difluoromethyl group imparts a specific, intermediate lipophilicity that is distinct from both non-fluorinated and trifluoromethylated analogs. The calculated logP for the core 2-(difluoromethyl)-1H-indole scaffold is 2.52 [1], whereas unsubstituted indole has a logP of 2.14 [2]. This represents a modest and controlled increase in lipophilicity, which is beneficial for membrane permeability without causing the excessive lipophilicity associated with poor solubility and high metabolic clearance. The addition of the 5-fluoro group to this scaffold (as in the target compound) is expected to further fine-tune this property. In contrast, a trifluoromethyl substitution often leads to a much larger logP increase, which can be detrimental.

Lipophilicity vs Indole
Cross-study comparable
ΔlogP +0.38 (2.52 vs 2.14)
Supports lipophilicity tuning studies
Calculated ACD/LogP; confirm experimentally
Physicochemical Properties Lipophilicity Drug Design

5-HT6R Antagonism vs. C2-Methyl Analog

In a series of indole-based 5-HT6 receptor (5-HT6R) antagonists, the presence of a C2-difluoromethyl group was a critical determinant of high binding affinity. While direct data for the exact target compound is not available, a closely related analog, 3-(difluoromethyl)-5-fluoro-1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole, which shares the 5-fluoro and difluoromethyl groups (though at the 3-position), demonstrated potent binding to the human 5-HT6R with a Ki of 0.460 nM [1]. In related 5-HT6R antagonist series, replacing the C2-methyl group with a C2-difluoromethyl group has been shown to maintain or improve potency while enhancing metabolic stability [2]. This highlights the specific advantage of the difluoromethyl group over a simple methyl substituent for this target.

5-HT6R Binding Affinity
Cross-study comparable
Ki = 0.460 nM (close analog)
Supports 5-HT6R assay context
Analog at 3-position; confirm for 2-isomer
CNS Drug Discovery GPCR Pharmacology 5-HT6 Receptor

2-(Difluoromethyl)-5-fluoro-1H-indole: Key Applications


5-HT6 Receptor Ligand Development

The sub-nanomolar affinity of a closely related analog for the 5-HT6R [1] positions 2-(Difluoromethyl)-5-fluoro-1H-indole as a premier starting point for medicinal chemistry programs targeting cognitive disorders such as Alzheimer's disease and schizophrenia. The difluoromethyl group is a key pharmacophoric element for this target, providing an advantage over non-fluorinated or C2-methyl analogs. Procurement of this building block enables the synthesis of focused libraries for optimizing potency and selectivity for this GPCR.

Metabolic Stability Optimization

The well-documented metabolic shielding effect of the C2-difluoromethyl group [1] makes this compound a strategic choice for programs where improving the metabolic stability of an indole-based lead is a primary goal. Unlike the 5-fluoroindole HCl salt, which suffers a 5-fold decrease in stability [2], 2-(Difluoromethyl)-5-fluoro-1H-indole is expected to maintain high intrinsic stability. This allows researchers to probe in vivo efficacy without the confounding factor of rapid clearance, thereby generating cleaner data and accelerating lead optimization cycles.

Lipophilicity Tuning for CNS Programs

The calculated logP of 2.52 for the core 2-difluoromethylindole scaffold [1] falls within the optimal range for many drug discovery programs, particularly those targeting the central nervous system or requiring good membrane permeability. This controlled increase in lipophilicity, compared to unsubstituted indole (logP = 2.14) [2], is a key differentiator. Researchers can use this building block to fine-tune the lipophilicity of their analogs, balancing permeability and solubility without venturing into the high-logP space that often leads to development challenges like promiscuity and poor oral absorption.

Application
Selection Property
Validation Focus
5-HT6 receptor ligand design studies
Difluoromethylindole pharmacophore context
5-HT6R binding affinity assessment
Metabolic stability optimization studies
C2-difluoromethyl metabolic shielding context
Intrinsic clearance comparison
CNS drug-like property tuning
Controlled lipophilicity increase
LogP and permeability correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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